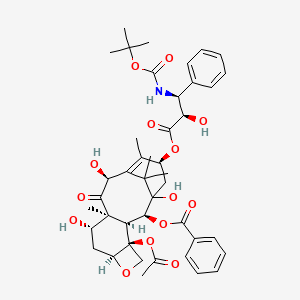

10-epi-Docetaxel

Description

10-epi-Docetaxel is a stereoisomer of the chemotherapeutic agent docetaxel, a taxane derivative widely used in cancer treatment. The "10-epi" designation indicates an inversion of stereochemistry at the C10 position compared to docetaxel. While docetaxel itself inhibits microtubule depolymerization, leading to apoptosis in cancer cells, stereoisomers like this compound may exhibit altered pharmacological properties due to structural modifications. Instead, the evidence focuses on structurally related docetaxel derivatives and degradation impurities, such as 10-oxo-docetaxel and 7-epi-docetaxel, which are critical for understanding the compound’s stability and bioactivity variations .

Properties

Molecular Formula |

C43H53NO14 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

[(2S,3S,4S,7S,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30-,31-,32+,33+,35-,41+,42-,43?/m0/s1 |

InChI Key |

ZDZOTLJHXYCWBA-DEFGFVJZSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-epi-Docetaxel typically involves multiple steps starting from 10-deacetylbaccatin III. The process includes protection and deprotection steps, esterification, and selective oxidation reactions. One common synthetic route involves the following steps:

Protection of hydroxyl groups: Using protecting groups such as silyl ethers to protect the hydroxyl groups on 10-deacetylbaccatin III.

Esterification: Reacting the protected intermediate with a suitable esterifying agent to introduce the desired ester groups.

Selective oxidation: Using oxidizing agents like Dess-Martin periodinane to selectively oxidize specific positions on the molecule.

Deprotection: Removing the protecting groups to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

10-epi-Docetaxel undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify specific functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Dess-Martin periodinane, Jones reagent.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives with potential therapeutic applications .

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

Biology: Investigated for its interactions with cellular components and its effects on cell proliferation and apoptosis.

Medicine: Explored as a potential chemotherapeutic agent with improved efficacy and reduced toxicity compared to docetaxel.

Industry: Utilized in the development of novel drug delivery systems and formulations .

Mechanism of Action

10-epi-Docetaxel exerts its effects by binding to microtubules, stabilizing their structure, and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound primarily targets the β-tubulin subunit of microtubules, inhibiting their dynamic instability and blocking cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following docetaxel derivatives and impurities are discussed in the evidence, providing a basis for comparative analysis:

Structural Modifications and Key Differences

- 10-Oxo-Docetaxel : A degradation impurity formed via oxidation of the C10 hydroxyl group. It is structurally distinct due to the ketone moiety, which reduces hydrogen-bonding capacity and may impair microtubule binding .

- 7-epi-Docetaxel : An epimer with inverted stereochemistry at C7, which may disrupt the compound’s binding to β-tubulin .

Stability and Degradation Pathways

- 10-Oxo-Docetaxel and 7-epi-10-oxo-docetaxel are major degradation products identified in docetaxel formulations under stress conditions (e.g., heat, light, or pH variations).

- 7-epi-Docetaxel is also a degradation impurity, highlighting the susceptibility of the C7 position to epimerization during storage .

Bioactivity and Pharmacological Implications

- 10-Oxo-Docetaxel : Studies suggest reduced cytotoxicity compared to docetaxel, likely due to diminished interaction with microtubules .

Regulatory and Analytical Considerations

The European Medicines Agency (EMA) emphasizes rigorous characterization of impurities like 10-oxo-docetaxel and 7-epi-docetaxel to ensure drug safety and efficacy. Key guidelines include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.